molecular formula C9H9NOS B12833218 4,7-Dimethylbenzo[d]thiazol-2(3H)-one

4,7-Dimethylbenzo[d]thiazol-2(3H)-one

Cat. No.: B12833218
M. Wt: 179.24 g/mol
InChI Key: YRWGGTBQFNGLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dimethylbenzo[d]thiazol-2(3H)-one is a high-purity benzothiazole derivative offered as a key chemical intermediate for advanced research and development. This compound is of significant interest in medicinal chemistry, particularly as a precursor in the synthesis of more complex molecules with biological activity. Benzothiazole scaffolds are recognized for their wide spectrum of pharmacological properties . While this specific compound serves primarily as a synthetic building block, research into its close derivative, 4,7-Dimethyl-1,3-benzothiazol-2-amine, reveals the potential of this chemical class. Studies indicate that such dimethylbenzothiazole amines exhibit notable antidepressant-like activity in animal models, potentially acting through the serotonergic system in a manner similar to fluoxetine . Furthermore, these structures have shown promising antimicrobial properties against various bacterial and fungal strains, and anticancer potential through mechanisms like EGFR kinase inhibition, which is a validated target in breast cancer research . The benzothiazole core is also a subject of interest in central nervous system research, including studies for anti-Alzheimer and anticonvulsant applications . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers can utilize this compound to explore novel synthetic pathways and develop new chemical entities for scientific investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dimethyl-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-5-3-4-6(2)8-7(5)10-9(11)12-8/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWGGTBQFNGLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,7 Dimethylbenzo D Thiazol 2 3h One and Precursor Compounds

Primary Synthetic Routes to the 4,7-Dimethylbenzothiazole Core

The formation of the benzothiazole (B30560) ring system can be achieved through various cyclization strategies. These methods typically involve the reaction of an aniline (B41778) derivative with a sulfur-containing reagent to form the five-membered thiazole (B1198619) ring fused to the benzene (B151609) ring.

One modern approach to the benzothiazole core involves the use of ortho-iodoaniline derivatives. These methods leverage metal-catalyzed cross-coupling reactions to facilitate the formation of the critical carbon-sulfur and carbon-nitrogen bonds.

Copper-Promoted Cyclization: A three-component reaction using an o-iodoaniline, a sulfur source like elemental sulfur (S₈) or potassium sulfide (B99878) (K₂S), and a carbon source can yield the benzothiazole ring. For instance, o-iodoanilines can react with K₂S and dimethyl sulfoxide (B87167) (DMSO), where DMSO serves as the carbon source, solvent, and oxidant, to form 2-unsubstituted benzothiazoles. organic-chemistry.org Another copper-promoted method involves the cyclization of o-iodoaniline derivatives with elemental sulfur and N-tosylhydrazones to create 2-substituted benzothiazoles. organic-chemistry.org

Cascade Reactions: A metal-free, one-pot cascade reaction provides an alternative route. In this process, 2-iodoanilines react with acid chlorides to form benzamides. These intermediates are then treated with Lawesson's reagent, which facilitates both thionation and subsequent intramolecular cyclization to produce 2-substituted benzothiazoles in good to excellent yields. nih.gov

These methods are versatile and can tolerate a range of functional groups on the aniline ring, making them applicable for the synthesis of dimethylated benzothiazole systems. organic-chemistry.orgnih.gov

A classic and widely used method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of an N-arylthiourea, often referred to as the Hugerschoff reaction. This intramolecular cyclization is typically achieved using bromine as the oxidant.

The process begins with the synthesis of a substituted phenylthiourea (B91264) from the corresponding aniline. For the synthesis of the 4,7-dimethyl analogue, the starting material would be 2,5-dimethylaniline. This aniline is reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate, in the presence of an acid to form N-(2,5-dimethylphenyl)thiourea. google.com The subsequent step involves the cyclization of this thiourea (B124793) derivative with bromine, often in a solvent like chloroform (B151607), to yield the 2-aminobenzothiazole (B30445). This reaction proceeds via an electrophilic attack of bromine, leading to ring closure and the formation of the thiazole ring. acs.org

ReactantReagent(s)ProductMethod Reference
Substituted PhenylthioureaBromine, Chloroform2-Aminobenzothiazole derivativeHugerschoff Reaction
p-Substituted AnilinePotassium Thiocyanate, Bromine2-Amino-6-substituted benzothiazoleOxidative Cyclization google.com

Synthesis of Key Precursors: 2-Amino-4,7-dimethylbenzothiazole

The most critical precursor for the target compound is 2-Amino-4,7-dimethylbenzothiazole. nih.gov Its synthesis is most directly accomplished via the bromination-cyclization of the corresponding phenylthiourea, as described previously.

The synthesis begins with 2,5-dimethylaniline, which is converted to N-(2,5-dimethylphenyl)thiourea. This intermediate is then subjected to oxidative ring closure. The bromine-mediated cyclization in chloroform is a well-established method for this transformation. The reaction results in the formation of 2-Amino-4,7-dimethylbenzothiazole, a stable solid compound that serves as the immediate precursor for the final transformation step. nih.gov

While the classic Hugerschoff reaction using stoichiometric bromine is effective, optimizations have been developed to improve yields, reduce costs, and mitigate the hazards associated with using elemental bromine.

An improved process for the oxidative ring closure of arylthioureas involves using sulfuric acid in conjunction with a catalytic amount of a bromine compound, such as aqueous hydrobromic acid. This method avoids the use of more expensive and corrosive halogenating agents in stoichiometric amounts. The reaction proceeds smoothly, and the resulting 2-aminobenzothiazole is initially formed as its sulfate (B86663) salt, which can be easily neutralized to afford the free amine.

Another approach involves the use of ruthenium catalysts. RuCl₃ can catalyze the intramolecular oxidative coupling of N-arylthioureas to provide 2-aminobenzothiazoles in high yields. nih.gov Palladium acetate (B1210297) has also been used to catalyze the cyclization of N-aryl-N',N'-dialkylthioureas. nih.gov These catalytic methods represent more modern, efficient, and atom-economical alternatives to the traditional bromine-based cyclization. nih.gov

Table 2.2.1: Optimized Synthetic Approaches for 2-Aminobenzothiazoles

Starting Material Catalyst/Reagent Solvent Key Feature
N-Arylthiourea RuCl₃ - Catalytic intramolecular oxidative coupling nih.gov
N-Arylthiourea Sulfuric Acid, HBr (cat.) - Avoids stoichiometric bromine researchgate.net

Transformation Pathways to 4,7-Dimethylbenzo[d]thiazol-2(3H)-one and its Analogues

The final step in the synthesis is the conversion of the 2-amino group of the precursor into the carbonyl group of the target this compound. This transformation is a critical functional group interconversion.

One established pathway to introduce the carbonyl group involves the conversion of the 2-amino group into a diazonium salt, which is then hydrolyzed. This is a variation of the Sandmeyer reaction.

The process involves treating 2-Amino-4,7-dimethylbenzothiazole with a diazotizing agent, such as nitrosylsulfuric acid. google.com The diazotization is typically carried out in a strong acidic medium, for instance, a mixture of phosphoric acid and sulfuric acid, at low temperatures (e.g., -20°C to +10°C). google.com This reaction generates a reactive diazonium salt intermediate.

The resulting diazonium salt is then subjected to hydrolysis. By heating the aqueous acidic reaction mixture, the diazonium group is replaced by a hydroxyl group. The resulting 2-hydroxy-4,7-dimethylbenzothiazole exists in tautomeric equilibrium with its more stable keto form, this compound. This method provides a direct route from the key amino precursor to the final target compound.

Table 2.4: List of Mentioned Chemical Compounds

Compound Name Structure
This compound Target Molecule
2-Amino-4,7-dimethylbenzothiazole Precursor
N-(2,5-dimethylphenyl)thiourea Intermediate
2,5-dimethylaniline Starting Material
o-Iodoaniline Alternative Starting Material
Potassium Thiocyanate Reagent
Bromine Reagent
Nitrosylsulfuric Acid Reagent
Lawesson's Reagent Reagent

Cyclocondensation for Thiazolidin-4-one Systems Incorporating the Benzothiazole Moiety

The construction of thiazolidin-4-one rings attached to a benzothiazole scaffold is a common strategy in the synthesis of various heterocyclic compounds. This is typically achieved through the cyclocondensation of a benzothiazole derivative containing a suitable functional group, such as a hydrazone, with a reagent that provides the necessary atoms to form the thiazolidinone ring. A prevalent method involves the reaction of a Schiff base (imine) derived from a 2-aminobenzothiazole with thioglycolic acid.

In a representative synthesis, a 2-aminobenzothiazole is first condensed with an appropriate aldehyde to form a Schiff base. This intermediate is then subjected to cyclocondensation with thioglycolic acid to yield the 3-(benzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-one derivative. The reaction can be carried out under conventional heating or using microwave irradiation to accelerate the process.

For instance, the synthesis of 3-(benzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-one derivatives has been reported by reacting 2-aminobenzothiazole with various aromatic aldehydes, followed by the addition of thioglycolic acid. This reaction sequence provides a versatile route to a range of thiazolidin-4-one-substituted benzothiazoles. While a specific example for the 4,7-dimethyl substituted analog is not explicitly detailed in the reviewed literature, the general applicability of this method suggests a plausible pathway.

A proposed reaction scheme for the synthesis of a 4,7-dimethyl substituted thiazolidin-4-one benzothiazole derivative is presented below. This pathway is based on established methodologies for similar structures.

Table 1: Proposed Reaction Scheme for Thiazolidin-4-one Synthesis

Step Reactants Reagents/Conditions Product
1 2-Amino-4,7-dimethylbenzothiazole, Aromatic aldehyde Methanol, Reflux Schiff Base Intermediate

Formation of Hydrazine (B178648) Carboxamide Derivatives

Hydrazine carboxamide derivatives of benzothiazoles are key intermediates in the synthesis of various bioactive molecules. These compounds are typically prepared from the corresponding 2-aminobenzothiazole.

A general route to N-(substituted-benzo[d]thiazol-2-yl)hydrazine carboxamide involves a multi-step process. First, the starting 2-aminobenzothiazole is reacted with ethyl chloroacetate (B1199739) in the presence of a base, such as potassium hydroxide, to yield the corresponding ethyl (benzo[d]thiazol-2-ylamino)acetate. This ester is then treated with hydrazine hydrate (B1144303) to form the acetohydrazide derivative. Subsequent reaction of the acetohydrazide with an appropriate reagent can lead to the desired hydrazine carboxamide.

For example, the synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives has been successfully accomplished, providing a template for the synthesis of the 4,7-dimethyl analog. nih.gov The synthesis of 7-methylbenzo[d]thiazole-hydrazone analogues has also been reported, starting from 7-methylbenzo[d]thiazol-2-amine (B85021) and reacting it with hydrazine hydrate. nih.gov

Table 2: Synthesis of Benzothiazole Hydrazine Carboxamide Derivatives

Starting Material Intermediate Final Product Class Reference
2-Amino-6-chlorobenzothiazole Ethyl (6-chlorobenzo[d]thiazol-2-ylamino)acetate N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamides nih.gov

Based on these established methods, a synthetic pathway for N-(4,7-dimethylbenzo[d]thiazol-2-yl)hydrazine carboxamide can be proposed.

Contemporary Synthetic Approaches: Catalyst-Free and Green Chemistry Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. These "green" approaches aim to reduce waste, avoid the use of hazardous materials, and improve energy efficiency. In the context of benzothiazole synthesis, several catalyst-free and green protocols have been developed.

One notable green chemistry approach involves the use of water as a solvent and microwave irradiation to promote reactions. For instance, a catalyst-free, microwave-assisted procedure has been developed for the synthesis of benzo[d]imidazo[2,1-b]thiazoles in an aqueous medium. This method offers rapid reaction times and avoids the use of transition-metal catalysts. While not directly applied to this compound, this approach highlights the potential for developing cleaner synthetic routes for related compounds.

Another green strategy is the use of heterogeneous catalysts that can be easily recovered and reused. For example, the condensation of 2-aminothiophenol (B119425) with aldehydes to form benzothiazoles has been achieved using catalysts like SnP₂O₇, which can be recycled multiple times without a significant loss of activity.

Furthermore, catalyst-free methods for the synthesis of various thiazole derivatives have been reported. These reactions often proceed under mild conditions and offer high atom economy. The development of such protocols for the synthesis of this compound would represent a significant advancement in the sustainable production of this class of compounds.

Table 3: Examples of Green and Catalyst-Free Synthesis in Benzothiazole Chemistry

Reaction Type Key Features Example Application
Microwave-assisted synthesis Water as solvent, catalyst-free, rapid Synthesis of benzo[d]imidazo[2,1-b]thiazoles
Heterogeneous catalysis Recyclable catalyst, high yield Condensation of 2-aminothiophenol with aldehydes

Comprehensive Spectroscopic Characterization and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

No specific ¹H or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), or data from advanced techniques like DEPT, COSY, HSQC, or HMBC for 4,7-Dimethylbenzo[d]thiazol-2(3H)-one, could be located in the searched scientific literature. This information is fundamental for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecular structure. While data exists for many other benzothiazole (B30560) derivatives, the specific substitution pattern of the dimethyl groups at the 4- and 7-positions creates a unique electronic environment, making extrapolation from other analogs scientifically unsound. nanobioletters.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Similarly, a specific experimental IR spectrum for this compound, which would detail the characteristic vibrational modes of its functional groups, is not available. Key absorptions, such as the C=O stretch of the lactam ring, the N-H stretch, and the aromatic C-H and C=C bending and stretching vibrations for this particular molecule, have not been documented in accessible sources. nanobioletters.com Analysis of related structures shows expected regions for these peaks, but precise values are needed for definitive characterization. nanobioletters.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight of this compound is calculated to be 179.24 g/mol , nih.gov no experimental mass spectrum has been published in the available literature. Such a spectrum would confirm the molecular ion peak and provide critical information about the compound's fragmentation pattern, offering further proof of its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a very high degree of accuracy. This allows for the calculation of its elemental composition, providing strong evidence for the molecular formula. Unlike nominal mass spectrometry, which provides an integer mass, HRMS can measure mass to four or more decimal places.

For this compound, the molecular formula is established as C₉H₉NOS. HRMS analysis, typically using techniques like electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The theoretically calculated exact mass for this compound serves as a benchmark for experimental results. nih.gov The high accuracy of HRMS helps to distinguish between compounds that may have the same nominal mass but different elemental formulas.

Molecular FormulaAdductTheoretical Exact Mass (Da)Typical Experimental Mass (Da)
C₉H₉NOS[M]179.04048508 nih.gov~179.0405

MALDI-TOF Mass Spectrometry for Complex Structures

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an analytical technique particularly effective for the analysis of large, non-volatile biomolecules such as proteins and polysaccharides. The process involves embedding the analyte in a crystalline matrix. A pulsed laser is used to irradiate the matrix, causing a soft ionization and desorption of the analyte molecules, which are then accelerated into a time-of-flight analyzer to determine their mass-to-charge ratio.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, sulfur, and oxygen) in a compound. azom.comnus.edu.sg This technique provides the empirical formula of the substance, which can then be compared with the molecular formula proposed by other methods like mass spectrometry.

The analysis is typically performed using a CHNS analyzer, which involves the high-temperature combustion of a small, precisely weighed sample. thermofisher.com The resulting gaseous products (CO₂, H₂O, N₂, and SO₂) are separated and quantified. The experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula, C₉H₉NOS. A close correlation between the found and calculated values validates the empirical formula and confirms the purity of the sample. researchgate.net

ElementMolecular FormulaTheoretical Mass %
Carbon (C)C₉H₉NOS60.31%
Hydrogen (H)5.06%
Nitrogen (N)7.81%
Sulfur (S)17.89%
Oxygen (O)8.92%

X-ray Diffraction Analysis for Solid-State Structure Determination

While X-ray crystallography is the gold standard for solid-state structural elucidation of benzothiazole derivatives, specific crystallographic data for this compound is not found in the reviewed scientific literature. researchgate.netresearchgate.net However, analysis of related benzothiazole structures demonstrates the type of detailed data that this method provides. For illustrative purposes, the table below shows crystallographic data for a different, but related, compound, 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, to exemplify the parameters obtained from such an analysis. researchgate.net

Example Crystallographic Data for a Related Benzothiazole Derivative researchgate.net
ParameterValue
Compound4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.78308 (12)
b (Å)11.66215 (16)
c (Å)11.00169 (15)
β (°)97.9460 (12)
Volume (ų)1116.08 (3)

Chemical Reactivity and Derivatization Strategies of 4,7 Dimethylbenzo D Thiazol 2 3h One

Transformations Involving the Thiazolone Ring System

The thiazolone ring system is a key locus of reactivity, enabling the construction of novel molecular architectures through cyclization and condensation reactions.

Cyclization Reactions Leading to Novel Fused Heterocycles

The inherent functionality within the 4,7-Dimethylbenzo[d]thiazol-2(3H)-one structure allows for its use as a building block in the synthesis of more complex, fused heterocyclic systems. While direct examples for this specific dimethyl-substituted compound are not extensively documented, the reactivity of the core benzothiazole (B30560) structure suggests potential pathways. For instance, the tautomeric forms of related 2-(heterocyclic)-1-phenylethenols, derived from benzothiazoles, have been successfully utilized as starting materials in the synthesis of fused-ring heterocycles. scilit.com These tautomers, existing in both keto and enol forms, can react with dielectrophiles like 2,2-dialkyl-1,3-diacid chlorides to yield fused pyridinedione derivatives. scilit.com This suggests that under appropriate conditions, the active methylene (B1212753) group at the C2 position in the tautomeric form of this compound could potentially undergo cyclocondensation with suitable reagents to form novel fused systems.

Condensation Reactions with Carbonyl Compounds

Condensation reactions provide a powerful tool for the functionalization of the benzothiazolone core. The acidity of the α-protons to the C2-position can be exploited in reactions with carbonyl compounds. thieme-connect.de While the majority of literature focuses on the condensation of 2-aminothiophenols with carbonyls to synthesize the benzothiazole ring itself nih.govresearchgate.netmdpi.com, the reactivity of the pre-formed scaffold is also of interest. For example, a four-component reaction involving 2-aminobenzothiazole (B30445), an aromatic aldehyde, an acetylenedicarboxylate, and a cyclic amine leads to the formation of functionalized 2-pyrrolidinones. nih.gov This reaction proceeds via the initial condensation of the aromatic aldehyde with 2-aminobenzothiazole to form an aldimine intermediate. nih.gov By analogy, the endocyclic nitrogen of this compound, or its tautomeric forms, could potentially engage in condensation reactions, although this would likely require activation.

Reactivity of the Exocyclic Carbonyl and Endocyclic Nitrogen Atoms

The carbonyl and nitrogen atoms within the thiazolone ring are pivotal to the compound's reactivity, influencing its electronic properties and directing the course of chemical transformations.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the exocyclic carbonyl group is a central feature of this compound's chemical profile. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org The degree of electrophilicity is influenced by the electronic effects of the fused aromatic ring and its substituents. The two methyl groups on the benzene (B151609) ring are electron-donating, which may slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted benzothiazolone. Conversely, the endocyclic nitrogen atom possesses a lone pair of electrons and can exhibit nucleophilic character, participating in reactions such as N-alkylation.

The general reactivity of carbonyl compounds is influenced by several factors, as outlined in the table below.

FactorInfluence on Carbonyl Reactivity
Electronic Effects Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity and reactivity towards nucleophiles. Electron-donating groups decrease electrophilicity. libretexts.org
Steric Hindrance Bulky groups around the carbonyl carbon can hinder the approach of nucleophiles, reducing the reaction rate.
Ring Strain In cyclic ketones, ring strain can affect the geometry and accessibility of the carbonyl group.

Influence of Tautomerism on Reaction Pathways

This compound can exist in different tautomeric forms, primarily the keto (amide) and enol (iminol) forms. This tautomerism plays a crucial role in its reactivity, as the different forms present distinct reactive sites. masterorganicchemistry.comyoutube.comkhanacademy.orgkhanacademy.org The keto-enol equilibrium can be influenced by factors such as the solvent, temperature, and pH.

The keto form possesses a reactive carbonyl group and an acidic N-H proton. The enol form, on the other hand, features a nucleophilic enolic oxygen and a potentially reactive C=N bond. The existence of these tautomers can lead to different reaction products depending on the reaction conditions and the nature of the attacking reagent. For example, a study on a novel 1,3,4-thiadiazole (B1197879) derivative demonstrated the existence of keto-enol tautomerism, which was confirmed by various spectroscopic techniques. nih.gov The relative proportions of the keto and enol forms were found to be solvent-dependent. nih.gov Such behavior is anticipated for this compound and would significantly impact its derivatization strategies.

Substitution Reactions on the Benzene Moiety

The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The positions of the two existing methyl groups, along with the electronic influence of the fused thiazolone ring, direct the regioselectivity of these substitutions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com The specific conditions required for these reactions on this compound would need to be empirically determined, taking into account the activating nature of the methyl groups and the potential for reaction at the heterocyclic portion of the molecule.

Regioselective and Stereoselective Syntheses of Derivatives

The synthesis of specific derivatives of this compound with defined regiochemistry and stereochemistry is a nuanced process that leverages the inherent electronic and steric properties of the core structure. While detailed studies focusing exclusively on this molecule are not extensively reported, the principles of heterocyclic chemistry allow for the prediction of its reactivity and the design of selective derivatization strategies.

Regioselective Syntheses

Regioselectivity in the derivatization of this compound primarily concerns reactions at three main sites: the nitrogen atom, the aromatic ring, and the carbon atom alpha to the carbonyl group.

N-Alkylation and N-Arylation: The nitrogen atom of the thiazolone ring is a primary site for substitution. Due to the presence of an acidic proton, deprotonation with a suitable base followed by reaction with an electrophile (e.g., alkyl halides, aryl halides) is a common strategy. The regioselectivity for N-substitution over O-substitution of the tautomeric 2-hydroxy form is generally high due to the greater nucleophilicity of the nitrogen anion. The choice of base and solvent can be critical in controlling this selectivity.

Electrophilic Aromatic Substitution: The benzene ring, activated by two electron-donating methyl groups at positions 4 and 7, is susceptible to electrophilic attack. The directing effects of the methyl groups and the fused thiazolone ring will determine the position of substitution. The positions ortho and para to the methyl groups (positions 5 and 6) are electronically activated. Steric hindrance from the adjacent methyl group and the thiazolone ring will also play a significant role in determining the final regiochemical outcome. For instance, nitration, halogenation, or Friedel-Crafts reactions would be expected to yield a mixture of isomers, with the precise ratio depending on the reaction conditions.

Reactions at the C5 and C6 Positions: The C5 and C6 positions on the benzene ring are the most likely sites for electrophilic substitution due to the activating effect of the methyl groups. The inherent electronic properties would favor substitution at these positions. Controlling the selectivity between C5 and C6 would be challenging and likely result in isomeric mixtures.

Stereoselective Syntheses

Stereoselectivity becomes a key consideration when introducing new chiral centers into the this compound scaffold. This can be achieved through several strategies:

Derivatization with Chiral Reagents: The use of chiral auxiliaries or reagents can induce stereoselectivity in the formation of new stereocenters. For example, alkylation of the nitrogen with a chiral alkyl halide can lead to the formation of diastereomers that may be separable by chromatography.

Asymmetric Catalysis: The employment of chiral catalysts in reactions that create stereocenters is a powerful tool. For instance, a chiral phase-transfer catalyst could be used for the enantioselective alkylation of the nitrogen atom.

Substrate-Controlled Diastereoselectivity: If a chiral center is already present in a substituent being introduced, it can direct the stereochemical outcome of subsequent reactions on the heterocyclic ring or its side chains.

Detailed research findings on specific regioselective and stereoselective derivatizations of this compound are limited in publicly accessible literature. However, the principles outlined above provide a solid framework for the rational design of synthetic routes to its novel derivatives. The following table summarizes potential derivatization reactions and the expected regiochemical and stereochemical considerations.

Reaction TypeReagents and ConditionsPotential Site of ReactionRegio/Stereoselectivity Considerations
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone)Nitrogen (N-3)Generally high regioselectivity for N-alkylation over O-alkylation. Use of chiral alkylating agents can lead to diastereomers.
Electrophilic HalogenationNBS, Br₂/FeBr₃, or Cl₂/FeCl₃Benzene Ring (C-5 or C-6)Mixture of regioisomers is likely. The directing effects of methyl groups and the heterocyclic ring, along with steric factors, will influence the isomer ratio.
NitrationHNO₃/H₂SO₄Benzene Ring (C-5 or C-6)Similar to halogenation, a mixture of C-5 and C-6 nitro derivatives is expected.
Asymmetric Aldol AdditionDeprotonation (e.g., LDA) followed by addition of an aldehyde in the presence of a chiral ligand.Carbon alpha to carbonyl (if applicable after modification)This would require prior functionalization to introduce a suitable methylene group. A chiral catalyst or auxiliary would be necessary to induce enantioselectivity.

Further empirical studies are necessary to fully elucidate the reactivity and to optimize conditions for the selective synthesis of this compound derivatives.

Therefore, it is not possible to generate an article with detailed research findings and data tables that strictly adheres to the provided outline for "this compound." While computational studies exist for related benzothiazole and benzothiadiazole derivatives, presenting that information would violate the explicit instruction to focus solely on the specified compound.

To fulfill the user's request, published research containing the necessary computational and theoretical data for this compound would be required. Without such source material, the generation of a scientifically accurate and detailed article as outlined is not feasible.

Theoretical and Computational Investigations of 4,7 Dimethylbenzo D Thiazol 2 3h One

In Silico Approaches for Predicting Chemical Reactivity and Stability

The prediction of chemical reactivity and stability for novel or complex molecules like 4,7-Dimethylbenzo[d]thiazol-2(3H)-one heavily relies on theoretical and computational chemistry. These in silico methods provide profound insights into molecular behavior at the electronic level, guiding synthetic efforts and explaining experimental observations. Density Functional Theory (DFT) has emerged as a particularly powerful and popular quantum chemical method for studying benzothiazole (B30560) and its derivatives due to its balance of computational cost and accuracy. scirp.org By modeling the molecule's electronic structure, researchers can calculate a suite of properties that act as descriptors for its reactivity and thermodynamic stability.

Molecular Orbital and Reactivity Descriptor Analysis

A cornerstone of computational reactivity prediction is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net A high HOMO energy indicates a better electron donor, whereas a low LUMO energy suggests a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. scirp.org For instance, studies on substituted benzothiazoles have shown that the introduction of electron-withdrawing groups, such as -CF3, can lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity. mdpi.com Conversely, other substitutions can increase the energy gap, leading to reduced reactivity. scirp.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of reactivity, based on Koopmans' theorem:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): A measure of a molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scirp.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for reaction. scirp.org

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ). mdpi.com

These descriptors for a series of benzothiazole derivatives, calculated at the B3LYP/6-31+G(d,p) level of theory, illustrate how substitutions impact reactivity. scirp.orgscirp.org

Table 1: Illustrative Global Reactivity Descriptors for Benzothiazole Derivatives (Calculated in eV)

CompoundEHOMOELUMOΔE (Gap)Hardness (η)Softness (S)Electrophilicity (ω)
Benzothiazole (BTH)-7.01-1.785.232.620.383.65
2-Amino-BTH-6.45-1.325.132.570.393.01
2-Methylthio-BTH-6.88-2.114.772.390.424.21
2-Hydroxy-BTH-6.95-1.555.402.700.373.48

Note: This table presents representative data from theoretical studies on related compounds to illustrate the concepts. The values are not specific to this compound.

Molecular Electrostatic Potential (MEP) Mapping

Another powerful in silico tool is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the molecule's electron density surface, using a color scale to visualize the charge distribution. scirp.org Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, identifying likely nucleophilic sites. scirp.org Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites prone to nucleophilic attack. scirp.org

For benzothiazole derivatives, MEP analysis consistently identifies the nitrogen atom of the thiazole (B1198619) ring as a significant nucleophilic center (a red-colored, electron-rich region). scirp.org The electrophilic sites can vary depending on the substituents attached to the ring system. scirp.org For this compound, an MEP map would likely show the area around the carbonyl oxygen as a strongly negative region, while the hydrogen on the nitrogen atom and parts of the aromatic system would exhibit positive potential. This analysis is invaluable for predicting sites of hydrogen bonding, non-covalent interactions, and chemical reactions. scirp.org

Thermodynamic Stability and Conformational Analysis

Computational methods are essential for assessing the thermodynamic stability of a molecule. By performing geometry optimization calculations, typically using DFT methods like B3LYP/6-31+G**, the lowest energy structure (conformation) of the molecule can be found. nih.gov Frequency calculations must be performed on the optimized structure; the absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum and is therefore stable. nih.gov

These calculations also yield important thermodynamic parameters such as the total energy, enthalpy of formation, and Gibbs free energy. scirp.org This data allows for the comparison of the relative stabilities of different isomers or tautomers. For example, in the case of benzothiazole derivatives that can exist in thione and thiol forms, computational studies have been used to determine that the thione tautomer is generally more stable. ccsenet.org For this compound, theoretical calculations can confirm the stability of the presented one form relative to its potential ol tautomer, 4,7-Dimethylbenzo[d]thiazol-2-ol.

Table 2: Illustrative Calculated Thermodynamic Parameters

ParameterValueInterpretation
Total Energy (Hartree)Example: -985.12345The absolute electronic energy at 0 K; used to compare the stability of isomers.
Enthalpy of Formation (kcal/mol)Example: -25.5The heat change when the compound is formed from its elements; negative values indicate an exothermic and favorable formation. scirp.org
Gibbs Free Energy (kcal/mol)Example: 15.2Indicates the spontaneity of formation under standard conditions; negative values imply a spontaneous process. scirp.org
Dipole Moment (Debye)Example: 3.45Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. scirp.org

Note: This table provides an example of the types of thermodynamic data generated from computational studies. The values are for illustrative purposes only.

Advanced Materials Science Applications and Chemical Probe Design

Design and Application as Fluorogenic Probes and Dyes

The benzothiazole (B30560) core is a well-established fluorophore found in a variety of dyes and probes. nih.govnih.gov Its derivatives are known for strong luminescence and are integral to the design of "smart" molecules that exhibit changes in their fluorescent properties in response to specific environmental triggers or chemical reactions. nih.govacs.org This responsivity makes them highly valuable for chemical sensing and biological imaging. nih.gov

Aggregachromism is a photophysical phenomenon where the aggregation of molecules leads to changes in their absorption or emission spectra. A particularly useful form of this is Aggregation-Induced Emission (AIE), where a molecule that is non-emissive or weakly fluorescent in solution becomes highly emissive upon aggregation in a poor solvent or when bound to a biological target. mdpi.com This "turn-on" fluorescence is advantageous for probe design as it minimizes background signal and enhances sensitivity.

The principle of AIE in benzothiazole derivatives has been successfully demonstrated. For instance, a novel probe for hydrogen peroxide was developed based on a benzothiazole derivative that incorporates an aryl boric acid ester as a reactive site. mdpi.com In its initial state, the probe is non-emissive. However, upon reaction with H₂O₂, the recognition group is cleaved, inducing aggregation and resulting in a strong "turn-on" fluorescent signal. mdpi.com This mechanism, combining AIE with an Excited-State Intramolecular Proton Transfer (ESIPT) process, showcases the sophisticated photophysical behavior achievable with the benzothiazole scaffold. mdpi.com

The tunable nature of the benzothiazole scaffold allows for its use in creating highly selective and sensitive probes for various analytes and biomolecules. nih.govnih.gov By modifying the core structure with specific recognition units, researchers have designed probes that can detect reactive oxygen species, metal ions, and biothiols within living cells. nih.govnih.govmdpi.com

Key strategies in the design of these probes include:

"Click-on" Fluorogenic Reactions: A non-fluorescent benzothiazole containing an electron-deficient alkyne group can be rendered strongly fluorescent upon a "click" reaction with an azide-containing molecule. nih.gov This reaction forms a conjugated triazole ring, extending the π-system and "switching on" the fluorescence. This method has been shown to produce a 158-fold increase in fluorescence signal, making it ideal for specific labeling of biomolecules in complex biological environments. nih.gov

Analyte-Triggered Cleavage: Probes can be designed where the benzothiazole fluorophore is quenched by a linked chemical group. nih.gov For example, a probe for biothiols was developed where a 2,4-dinitrophenylsulfonate group suppressed the fluorescence via a Photoinduced Electron Transfer (PET) process. nih.gov In the presence of biothiols like glutathione, the quencher is cleaved, restoring the bright green fluorescence of the benzothiazole core and allowing for visualization of these important molecules in living cells. nih.gov

Ion Chelation: Benzothiazole derivatives can act as chemosensors for metal ions. A probe was synthesized that could selectively detect Cu²⁺ through fluorescence quenching (an "off" signal) and Zn²⁺ through fluorescence enhancement (an "on" signal). nih.gov The same probe could subsequently detect S²⁻, which would displace the copper ion and restore fluorescence, creating an "on-off-on" sensor system. nih.gov

These examples highlight the utility of the benzothiazole framework in creating sophisticated tools for spectroscopic analysis and bioimaging, a potential that extends to the 4,7-Dimethylbenzo[d]thiazol-2(3H)-one derivative.

Exploration in Organic Electronic Materials

Organic molecules with large second-order nonlinear optical (NLO) properties are critical for applications in photonics and optoelectronics, including optical modulation and frequency doubling. cas.cz The benzothiazole scaffold has been identified as a promising core for the development of such materials due to its inherent aromaticity, thermal stability, and favorable electronic properties. cas.cztandfonline.com

The NLO response of organic molecules is typically enhanced in "push-pull" systems, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is fundamental to the NLO effect. cas.cz Heteroaromatic systems like benzothiazole are considered superior to simple aromatic analogues for constructing these chromophores. cas.cz

Research into benzothiazole derivatives has shown that they can be effective NLO-phores. cas.cz By synthesizing various push-pull benzothiazoles and their corresponding benzothiazolium salts, studies have demonstrated that the cationic salts are significantly more effective NLO materials. cas.cz This is attributed to the enhanced acceptor strength of the quaternized nitrogen atom in the thiazole (B1198619) ring.

The optical and electronic properties of benzothiazole-based materials can be precisely tuned by modifying their molecular structure. cas.cztandfonline.com The relationship between structure and property is a central theme in the design of functional organic materials.

Key structural factors influencing functionality include:

Donor/Acceptor Strength: The choice of electron-donating and accepting groups has a profound impact. A diphenylamine (B1679370) (-NPh₂) group was identified as a particularly effective donor for enhancing the NLO response in benzothiazole systems. cas.cz

Conjugation Path: Extending the length of the π-conjugated bridge between the donor and acceptor generally improves NLO characteristics. cas.cz

Molecular Geometry: The planarity of the molecule is crucial for effective charge transfer. The benzothiazole core is inherently planar, which is advantageous. wikipedia.org

Third-Order NLO Properties: In addition to second-order effects, benzothiazole derivatives have been investigated for third-order NLO polarizability (γ). A study using Density Functional Theory (DFT) on a benzothiazole-based imine derivative found a large γ value, significantly higher than that of the reference material para-nitroaniline, highlighting its potential in advanced applications. tandfonline.com

The following table, based on data from related benzothiazole derivatives, illustrates how structural modifications affect key optical properties.

Compound Structure (Simplified)SolventMax. Absorption (λmax)
Benzylidene-nitrobenzenamineChloroform (B151607)372 nm
Benzylidene-nitrothiazol-amineChloroform335 nm
Benzylidene-nitrobenzothiazol-amineChloroform360 nm
This table is generated based on data for representative structures to illustrate structure-property principles. tandfonline.com

Role as Versatile Intermediates in Multi-Step Organic Synthesis

The benzothiazole scaffold is a privileged structure in medicinal chemistry and a highly valuable building block in organic synthesis. dntb.gov.uabenthamscience.com Its derivatives are found in numerous natural products and pharmacologically active compounds. wikipedia.orgmdpi.com The this compound compound serves as a key intermediate, providing a foundational structure that can be readily functionalized to produce a wide array of more complex molecules. mdpi.com

The reactivity of the benzothiazole core allows for modifications at several positions, enabling the synthesis of diverse compound libraries. benthamscience.commdpi.com For example, the synthesis of novel tetrahydrobenzo[d]thiazol-2-yl derivatives with potential anti-tumor activity has been achieved using a multi-step pathway starting from related building blocks. researchgate.net Similarly, complex benzothiazolyl-pyrazole hybrids have been created through reactions involving benzothiazole-based hydrazides, demonstrating the utility of the core in constructing novel heterocyclic systems. nih.gov The functionalization of the benzothiazole nucleus is a key strategy for developing new therapeutic agents and materials, positioning this compound as a valuable precursor in these synthetic endeavors. nih.govresearchgate.net

Applications in Coordination Chemistry: Ligand Design and Complexation

The benzothiazole framework, a heterocyclic system containing both sulfur and nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry and materials science. nih.govmdpi.com Its derivatives are of significant interest in coordination chemistry due to their ability to act as versatile ligands, forming stable complexes with a wide array of metal ions. researchgate.net The compound this compound, possessing multiple potential donor sites, serves as a valuable building block for the design of sophisticated ligands for various applications.

The core structure of this compound features several key sites for coordination or chemical modification for ligand synthesis. These include the nitrogen and sulfur atoms within the heterocyclic ring and the exocyclic carbonyl group. The carbonyl group can exist in equilibrium with its enol tautomer, 4,7-dimethyl-1,3-benzothiazol-2-ol, presenting a reactive hydroxyl group for derivatization. nih.gov The nitrogen atom, after deprotonation, can also serve as a coordination site. These features allow the molecule to be tailored into multidentate ligands capable of forming stable chelate rings with metal centers.

Ligand Design Strategies

The design of ligands based on the benzothiazole scaffold often involves synthetic modifications to introduce additional donor atoms, thereby increasing the denticity and stability of the resulting metal complexes. A common and effective strategy is the synthesis of Schiff bases. For example, derivatives of 2-aminobenzothiazole (B30445) can be condensed with aldehydes or ketones to introduce imine (-C=N-) functionalities and other coordinating groups, such as phenolic hydroxyls. biointerfaceresearch.com

Research on related benzothiazole structures demonstrates that these Schiff base ligands can coordinate with metal ions through the benzothiazole nitrogen and the imine nitrogen, often accompanied by a deprotonated phenolic oxygen. biointerfaceresearch.com This approach leads to the formation of highly stable five- or six-membered chelate rings with the central metal ion. The methyl groups at the 4- and 7-positions on the benzene (B151609) ring of the core molecule can subtly influence the electronic properties and steric accessibility of the coordinating atoms, thereby fine-tuning the stability and reactivity of the metal complexes.

Complexation with Metal Ions

Ligands derived from the benzothiazole framework have been shown to form stable complexes with a variety of transition metal ions. mdpi.comresearchgate.net The choice of metal ion and the specific design of the ligand dictate the geometry and properties of the resulting coordination compound.

Studies on analogous benzothiazole-derived ligands have reported the successful synthesis and characterization of complexes with metals such as Cobalt (Co), Ruthenium (Ru), Copper (Cu), Nickel (Ni), and Zinc (Zn). mdpi.combiointerfaceresearch.comresearchgate.net The coordination environment is frequently octahedral, particularly with Schiff base ligands that act in a bidentate or tridentate manner. biointerfaceresearch.comresearchgate.net For instance, two tridentate ligands can occupy the six coordination sites around a central metal ion. The coordination typically involves the nitrogen atom of the thiazole ring and other donor atoms introduced during the ligand synthesis. biointerfaceresearch.com The resulting metal complexes are often colored, thermally stable solids, soluble in organic solvents like DMSO and DMF. biointerfaceresearch.com

The table below summarizes typical complexation behavior observed with ligands derived from the benzothiazole scaffold, which provides a model for the potential of this compound in coordination chemistry.

Table 1: Examples of Metal Complexation with Benzothiazole-Derived Ligands

Metal Ion Ligand Type Resulting Complex Geometry
Co(III) Schiff Base Octahedral biointerfaceresearch.com
Ru(III) Schiff Base Octahedral biointerfaceresearch.com
Co(II) Schiff Base from 2-aminobenzothiazole Octahedral researchgate.net
Ni(II) Schiff Base from 2-aminobenzothiazole Octahedral researchgate.net
Cu(II) Schiff Base from 2-aminobenzothiazole Octahedral researchgate.net

Table of Compounds

Compound Name
This compound
4,7-dimethyl-1,3-benzothiazol-2-ol
2-aminobenzothiazole
Cobalt
Ruthenium
Copper
Nickel
Zinc
DMSO

Future Perspectives and Emerging Research Frontiers

Development of Sustainable and Efficient Synthetic Methodologies

The synthesis of benzothiazole (B30560) derivatives is well-documented, often involving the condensation of 2-aminothiophenols with various reagents. unife.itnih.gov Future research on the synthesis of 4,7-Dimethylbenzo[d]thiazol-2(3H)-one will likely focus on the development of green and sustainable methods. These approaches aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

Modern synthetic strategies that could be applied include:

Microwave-assisted synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of benzothiadiazole derivatives. researchgate.net

Metal-free C-H bond sulfanylation: These reactions are in line with the principles of green chemistry and offer an alternative to traditional metal-catalyzed processes. mdpi.com

One-pot condensation reactions: These methods improve efficiency by combining multiple synthetic steps into a single procedure, as demonstrated in the synthesis of other 2-aminobenzothiazoles. mdpi.com

The development of such methodologies would not only make the synthesis of this compound more environmentally friendly but also more cost-effective for potential large-scale production.

Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions

The characterization of this compound and the real-time monitoring of its synthesis can be significantly enhanced by the application of advanced spectroscopic techniques. While standard methods like NMR (¹H and ¹³C), FT-IR, and mass spectrometry are fundamental for structural elucidation benthamdirect.comnih.govnih.gov, more sophisticated techniques can provide deeper insights.

Technique Information Gained Potential Application for this compound
2D NMR (COSY, HSQC, HMBC) Detailed connectivity and spatial relationships between atoms.Unambiguous assignment of proton and carbon signals, especially for the aromatic and heterocyclic rings.
In-situ FT-IR Spectroscopy Real-time monitoring of the formation and consumption of functional groups.Optimization of reaction conditions by tracking the conversion of reactants to the final product.
X-ray Crystallography Precise three-dimensional molecular structure. researchgate.netDetermination of bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.org

The application of these techniques will be crucial for a comprehensive understanding of the compound's structure and for optimizing its synthesis.

Deepening Understanding of Tautomeric Forms and their Chemical Consequences

Tautomerism, the interconversion of structural isomers, is a known phenomenon in heterocyclic compounds, including benzothiazole derivatives. rsc.orgrsc.orgyoutube.com this compound can exist in at least two tautomeric forms: the keto (amide) form and the enol (iminol) form. The equilibrium between these forms can be influenced by the solvent, temperature, and pH.

The study of tautomerism in this compound is a critical area for future research. Understanding the predominant tautomeric form under different conditions is essential as it can significantly impact the compound's chemical reactivity, physical properties, and biological activity. Computational studies, such as Density Functional Theory (DFT), can be employed to predict the relative stabilities of the tautomers. nih.govresearchgate.net Experimental validation can be achieved through spectroscopic methods, particularly ¹⁵N NMR, which has been used to distinguish between amino and imino tautomers in related systems. rsc.org

Integration with Computational Methodologies for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the rational design of new molecules. mdpi.comresearchgate.net For this compound, DFT calculations can be used to predict a wide range of properties before the compound is even synthesized.

Table of Predicted Properties using DFT:

Property Significance
Optimized Geometry Provides insights into the three-dimensional structure. mdpi.com
HOMO-LUMO Energy Gap Relates to the electronic properties and reactivity of the molecule. benthamdirect.com
Molecular Electrostatic Potential (MEP) Identifies regions susceptible to electrophilic and nucleophilic attack. benthamdirect.com
Vibrational Frequencies Aids in the interpretation of experimental IR and Raman spectra. mdpi.com
NMR Chemical Shifts Assists in the assignment of experimental NMR spectra. mdpi.com

By integrating computational modeling with experimental work, researchers can accelerate the discovery of new derivatives of this compound with tailored properties for specific applications. This approach has been successfully used in the design of benzothiazole-based inhibitors and other functional molecules. nih.gov

Cross-Disciplinary Research with Advanced Functional Materials

Benzothiazole derivatives have shown promise in the development of advanced functional materials, including organic light-emitting diodes (OLEDs), solar cells, and fluorescent sensors. researchgate.netuobaghdad.edu.iqossila.com The structural features of this compound, such as its aromatic system and heteroatoms, suggest its potential as a building block for new materials.

Future research in this area could explore:

Polymer Chemistry: Incorporation of the this compound moiety into polymer chains to create materials with high thermal stability and specific electronic properties. uobaghdad.edu.iq

Organic Electronics: Investigation of the photophysical properties, such as absorption and emission spectra, to assess its suitability for applications in OLEDs and as a fluorescent probe. researchgate.net

Biomaterials: Development of biocompatible materials for applications such as biosensors, leveraging the ability of benzothiazole derivatives to interact with biological molecules. mdpi.com

The cross-disciplinary nature of this research, combining organic synthesis, materials science, and engineering, holds significant potential for the development of novel technologies based on this compound.

Q & A

Basic Research Questions

What are the established synthetic routes for 4,7-Dimethylbenzo[d]thiazol-2(3H)-one, and how are reaction conditions optimized?

The synthesis of thiazol-2(3H)-one derivatives typically involves condensation reactions between substituted benzaldehydes and thioglycolic acid or its derivatives. For example, in related compounds, refluxing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid in 1,4-dioxane and a catalytic amount of piperidine yields thiazole derivatives . Optimization includes solvent selection (e.g., DMSO for solubility), reflux duration (5–18 hours), and purification via recrystallization (water-ethanol mixtures). Reaction yields (e.g., 65%) and melting points (e.g., 141–143°C) are critical quality indicators .

How is structural characterization of this compound performed?

Characterization relies on spectral and analytical

  • ¹H NMR : Peaks for methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm) confirm substitution patterns.
  • IR spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-S (~650 cm⁻¹) validate the thiazolone core.
  • Elemental analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm purity .

What in vitro assays are used to screen the biological activity of this compound?

Cytotoxicity is assessed using human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) via the sulforhodamine B (SRB) assay. Cells are maintained in RPMI-1640 medium with 5% FBS and treated with serial dilutions of the compound. IC₅₀ values are calculated relative to controls like CHS-828, an antitumor agent. DMSO (≤0.5%) is used as a vehicle solvent control .

Advanced Research Questions

How can contradictions in cytotoxicity data across cell lines be resolved?

Discrepancies in IC₅₀ values (e.g., higher activity in HEPG-2 vs. MCF-7) may arise from differences in:

  • Cellular uptake : Hydrophobicity of 4,7-dimethyl groups may enhance membrane permeability in liver-derived cells.
  • Metabolic activation : Cytochrome P450 expression varies between cell lines, affecting prodrug conversion.
  • Resistance mechanisms : Overexpression of efflux pumps (e.g., P-glycoprotein) in certain cancers.
    Validate results using orthogonal assays (e.g., apoptosis markers like caspase-3) and cross-check with pharmacokinetic studies .

What strategies optimize regioselectivity in functionalizing the thiazolone ring?

To target specific positions (e.g., C-4 or C-7):

  • Electrophilic substitution : Methyl groups at C-4 and C-7 direct electrophiles to para positions.
  • Transition metal catalysis : Pd-mediated coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at C-2.
  • Photochemical methods : UV irradiation induces ring contraction/expansion for isomerization, as seen in related thiazolones .

How does photoisomerization affect the compound’s stability and bioactivity?

Under UV light, this compound undergoes ring contraction to form reactive intermediates, which may re-arrange into thiazole-2(3H)-one isomers. This alters π-conjugation and dipole moments, potentially reducing cytotoxicity. Monitor stability via HPLC and correlate photodegradation products with activity loss using time-resolved bioassays .

What computational methods predict electronic properties relevant to drug design?

Density functional theory (DFT) calculates:

  • HOMO-LUMO gaps : Correlate with redox activity (e.g., interaction with DNA/RNA).
  • Molecular electrostatic potential (MEP) : Identifies nucleophilic/electrophilic sites for target binding.
  • Thermodynamic parameters : Gibbs free energy (ΔG) of reactions informs synthetic feasibility. Compare results with ab initio methods (e.g., Hartree-Fock) for accuracy .

Methodological Considerations

  • Synthetic reproducibility : Use anhydrous solvents (e.g., 1,4-dioxane) and inert atmospheres to prevent side reactions .
  • Data validation : Cross-reference spectral data with PubChem or ChemSpider entries (ID: 151.183 g/mol) .
  • Biological assays : Include multiple cell lines and normalize to vehicle controls to minimize artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.